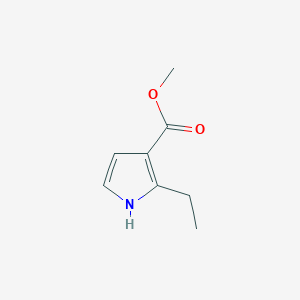

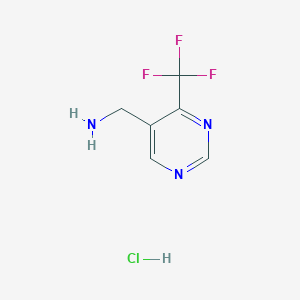

![molecular formula C6H11ClN4 B1431533 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride CAS No. 1263378-55-7](/img/structure/B1431533.png)

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride

Übersicht

Beschreibung

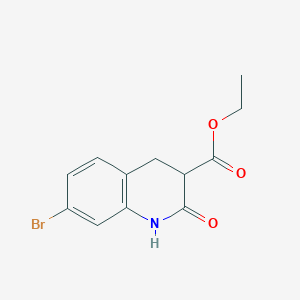

“2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is a pharmaceutical intermediate compound used in the preparation of Sitagliptin phosphate , an oral hypoglycaemic agent used in the treatment of type 2 diabetes .

Synthesis Analysis

The synthesis of “2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” involves several steps . The starting raw materials are readily available and the synthesis route is simple . The method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” is complex and involves a variety of substituents . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” are complex and involve a variety of reagents .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Hydrochloride Applications

The compound 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride is a versatile chemical framework with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Medicinal Chemistry Building Blocks: The triazolopyrazine core structure is considered a “privileged motif” in medicinal chemistry due to its potential to bind to various receptors . This compound serves as a foundational building block for the synthesis of therapeutic agents, offering a platform for further derivatization into novel receptor agonists and antagonists.

Antimicrobial Agents: Recent studies have shown that derivatives of triazolopyrazine exhibit significant antibacterial activities. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains have been determined, indicating its potential as an antimicrobial agent .

Antifungal Applications: The antimicrobial properties of triazolopyrazine derivatives extend to antifungal activities as well. Standard strains of fungi like Candida albicans have been tested, showcasing the compound’s effectiveness in inhibiting fungal growth .

Synthetic Chemistry: The compound provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents. This feature is crucial for synthetic chemistry, where it can be used to create a small library of triazolopyrazines with a variety of substituents .

Pharmacological Research: Triazolopyrazine derivatives have been investigated for their pharmacological activity, particularly in binding to HIV TAR RNA. This suggests its use in studying biochemical mechanisms and developing antiviral therapies .

Chemical Labeling: Due to its structural properties, this compound can act as a chemical label, aiding in the elucidation of biochemical pathways and mechanisms. It can be used to track interactions within biological systems, providing insights into cellular processes .

Drug-like Compound Synthesis: The compound’s core structure has been identified as providing potent ligands for numerous receptors, making it an essential component in the synthesis of drug-like compounds. It serves as a starting point for the discovery of new therapeutic agents .

Research Tool in Biochemistry: As a research tool, this compound can be used to probe the function of enzymes and receptors in biochemistry. Its ability to interact with various biological targets makes it valuable for understanding the molecular basis of diseases and the action of drugs .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that the condensed system of 1,2,4-triazole and piperazine, which is a part of this compound, has been regarded as a “privileged motif” for several decades . This suggests that the compound could potentially interact with numerous receptors.

Mode of Action

Compounds with similar structures have been shown to exhibit antibacterial activities . This suggests that 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride might interact with its targets, leading to changes that inhibit bacterial growth.

Biochemical Pathways

Given the potential antibacterial activity of similar compounds , it’s plausible that this compound could affect pathways related to bacterial growth and survival.

Result of Action

Similar compounds have shown antibacterial activities , suggesting that this compound might also have similar effects.

Eigenschaften

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-5-8-6-4-7-2-3-10(6)9-5;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHREKDLLUVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCNCC2=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263378-55-7 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

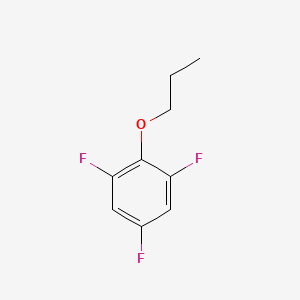

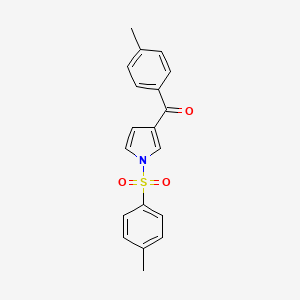

![2,3-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431450.png)

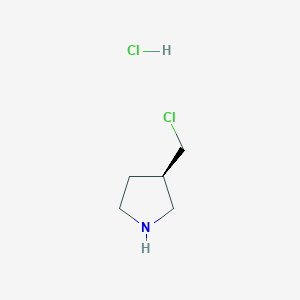

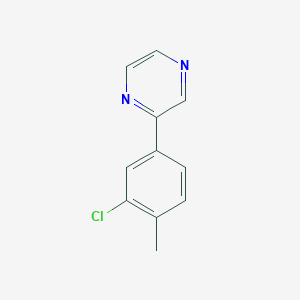

![3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate](/img/structure/B1431462.png)

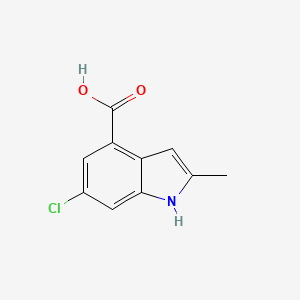

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1431467.png)